Cas no 820963-05-1 (Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-)

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- structure
820963-05-1 structure
Product name:Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
CAS No:820963-05-1
MF:C13H14OSe
MW:265.209662914276
CID:699395
PubChem ID:11184659

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
    • 1-(2-methylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone
    • 820963-05-1
    • DTXSID40458061
    • Inchi: InChI=1S/C13H14OSe/c1-9(14)11-8-12(13(11)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
    • InChI Key: SRXHWECUIXVCTN-UHFFFAOYSA-N
    • SMILES: CC(=O)C1CC(=C1[Se]C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 266.02099g/mol
  • Monoisotopic Mass: 266.02099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- Related Literature

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